REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].C(O[CH:10](OCC)[N:11]([CH3:13])[CH3:12])C>>[CH3:10][N:11]([CH3:13])[CH:12]=[CH:4][C:3](=[O:5])[CH:2]([CH3:6])[CH3:1]
|
Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
|
Quantity
|
7.46 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(N(C)C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(C(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |